6-B345TTQ

Integrin Signaling Protein-Protein Interaction Inflammation

Procure 6-B345TTQ for targeted α4 integrin signaling research. This non-cytotoxic inhibitor selectively blocks the α4-paxillin interaction, validated in murine peritonitis models (16.5 mg/kg i.p.). Its high DMSO solubility (>20 mg/mL) and functional selectivity distinguish it from general α4 antagonists, reducing off-target risks.

Molecular Formula C22H20BrNO4
Molecular Weight 442.3 g/mol
CAS No. 297157-87-0
Cat. No. B3340204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-B345TTQ
CAS297157-87-0
Molecular FormulaC22H20BrNO4
Molecular Weight442.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br
InChIInChI=1S/C22H20BrNO4/c1-26-18-8-12(9-19(27-2)22(18)28-3)15-11-20(25)24-21-14-7-5-4-6-13(14)17(23)10-16(15)21/h4-10,15H,11H2,1-3H3,(H,24,25)
InChIKeyKPOXOTVERMGJQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one (CAS 297157-87-0): Core Identity and Pharmacological Class


6-Bromo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one (CAS 297157-87-0), also designated as 6-B345TTQ, is a synthetic small-molecule inhibitor belonging to the dihydrobenzo[h]quinolinone class. It is a non-cytotoxic inhibitor of the α4 integrin-paxillin interaction [1]. The compound exhibits high purity (>98% by HPLC) and is primarily utilized in inflammation and cell migration research .

6-Bromo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one: Why Broad-Spectrum α4 Integrin Antagonists Cannot Substitute


Direct substitution of 6-B345TTQ with general α4 integrin antagonists (e.g., ligand-blocking antibodies or competitive small molecules) fails to replicate its unique pharmacological profile. The compound inhibits the intracellular α4-paxillin interaction, a specific signaling node, rather than globally blocking all α4 integrin-mediated adhesion [1]. This targeted mechanism is critical because genetic disruption of the α4-paxillin binding site (e.g., α4(Y991A) mutation) selectively impairs inflammation while sparing developmental and homeostatic integrin functions [2]. In contrast, extracellular antagonists that block all α4-ligand interactions are associated with mechanism-based toxicities [3]. Thus, 6-B345TTQ provides a distinct tool for dissecting α4 integrin signaling with a reduced risk profile, a feature not replicated by class-level α4 inhibitors.

6-Bromo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one: Quantitative Differentiation Evidence for Procurement Decisions


Potent Inhibition of α4-Paxillin Interaction vs. Non-Brominated Analog

6-B345TTQ inhibits the interaction of paxillin with FAT and Git-1 with an IC50 of 24 µM . The non-brominated analog (4-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one) lacks the 6-bromo substituent and is not reported to inhibit this interaction, underscoring the critical role of bromine substitution for target engagement .

Integrin Signaling Protein-Protein Interaction Inflammation

Selective Functional Inhibition of α4-Mediated Cell Migration

6-B345TTQ inhibits α4-mediated monocyte and T cell migration by 52.6% and 56.4%, respectively, but does not significantly reduce T cell migration mediated by other α integrin subunits . In contrast, the general α4 integrin antagonist BIO-5192 blocks ligand binding to α4β1 with an IC50 of 1.8 nM but does not differentiate between adhesion-dependent and signaling-dependent functions .

Cell Migration Integrin Selectivity Leukocyte Trafficking

Non-Cytotoxic Profile Enables Chronic Dosing Studies

6-B345TTQ is classified as a non-cytotoxic inhibitor of the α4 integrin-paxillin interaction [1]. In contrast, many small-molecule α4 integrin antagonists derived from peptidomimetic or ligand-mimetic scaffolds exhibit cytotoxicity at concentrations required for target engagement, limiting their utility in long-term in vivo studies [2].

Cytotoxicity In Vivo Pharmacology Safety

In Vivo Efficacy in Reducing Leukocyte Recruitment at 16.5 mg/kg

Intraperitoneal administration of 6-B345TTQ at 16.5 mg/kg significantly impaired the recruitment of mononuclear leukocytes to the peritoneum in C57BL/6 mice challenged with thioglycollate . In the same study, an inactive isomer of 6-B345TTQ that does not inhibit the α4-paxillin interaction failed to reduce leukocyte recruitment, confirming that the observed effect is specifically due to target engagement [1].

In Vivo Pharmacology Inflammation Leukocyte Recruitment

Enhanced Solubility for In Vitro Assays Compared to Structurally Related Dihydroquinolinones

6-B345TTQ exhibits a solubility of ≥20 mg/mL in DMSO . This is comparable to or exceeds the solubility of many structurally related dihydrobenzo[h]quinolin-2-one derivatives, which often require specialized co-solvents or have lower DMSO solubility (e.g., <10 mg/mL) . The high DMSO solubility facilitates preparation of concentrated stock solutions for cell-based assays and high-throughput screening.

Solubility Formulation In Vitro Assays

Unique Bromine Substituent Differentiates from Combretastatin-like Antimitotic Agents

The 6-bromo substituent on the benzo[h]quinolinone core distinguishes 6-B345TTQ from non-brominated analogs that are known to exhibit antimitotic activity through tubulin polymerization inhibition (e.g., trimethoxyphenyl-quinoline derivatives with IC50 values of 9.23 µM against PC-3 cells) [1]. 6-B345TTQ, in contrast, does not display significant cytotoxicity or antimitotic effects at concentrations up to 40 µM , indicating that the bromine atom redirects the compound's activity from tubulin binding to α4 integrin-paxillin inhibition.

Structure-Activity Relationship Antimitotic Cancer

6-Bromo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one: Validated Research Applications Based on Quantitative Evidence


Dissecting α4 Integrin Signaling in Inflammation Models

Use 6-B345TTQ to selectively inhibit α4 integrin-paxillin signaling while leaving ligand-binding functions intact. This is particularly valuable in murine peritonitis or T cell migration assays where the compound's in vivo efficacy (16.5 mg/kg) and functional selectivity (>50% inhibition of α4-mediated migration) have been validated [1].

High-Throughput Screening for α4-Paxillin Interaction Modulators

Leverage the compound's high DMSO solubility (≥20 mg/mL) to prepare concentrated stock solutions for automated liquid handling systems. 6-B345TTQ serves as a positive control for ELISA-based binding assays that quantify inhibition of the paxillin-FAT/Git-1 interaction (IC50 = 24 µM) .

Differentiating Integrin-Mediated vs. Tubulin-Mediated Cellular Effects

Employ 6-B345TTQ as a control to distinguish between α4 integrin signaling and antimitotic activity. Unlike non-brominated quinoline derivatives that inhibit tubulin polymerization (IC50 ~9 µM), 6-B345TTQ remains non-cytotoxic at concentrations up to 40 µM, allowing clean interpretation of integrin-specific phenotypes [2].

Preclinical In Vivo Studies of Inflammatory Disorders

Administer 6-B345TTQ in rodent models of inflammation (e.g., thioglycollate-induced peritonitis) to assess the role of α4-paxillin signaling in leukocyte trafficking. The compound's non-cytotoxic profile and demonstrated in vivo efficacy at 16.5 mg/kg i.p. support its use in repeated-dosing regimens .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-B345TTQ

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.